molecular formula C9H14N4O B13883103 2-(Piperazin-1-ylmethyl)pyridazin-3-one

2-(Piperazin-1-ylmethyl)pyridazin-3-one

Cat. No.: B13883103
M. Wt: 194.23 g/mol
InChI Key: ZBXLVKOROWMYOK-UHFFFAOYSA-N
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Description

2-(Piperazin-1-ylmethyl)pyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The incorporation of a piperazine moiety into the pyridazinone structure enhances its biological activity, making it a valuable compound in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-ylmethyl)pyridazin-3-one typically involves the reaction of pyridazinone derivatives with piperazine. One common method is the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Another approach involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-ylmethyl)pyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted pyridazinone derivatives, which exhibit enhanced pharmacological properties .

Scientific Research Applications

2-(Piperazin-1-ylmethyl)pyridazin-3-one has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperazin-1-ylmethyl)pyridazin-3-one is unique due to its incorporation of the piperazine moiety, which enhances its biological activity and broadens its range of pharmacological applications .

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

2-(piperazin-1-ylmethyl)pyridazin-3-one

InChI

InChI=1S/C9H14N4O/c14-9-2-1-3-11-13(9)8-12-6-4-10-5-7-12/h1-3,10H,4-8H2

InChI Key

ZBXLVKOROWMYOK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CN2C(=O)C=CC=N2

Origin of Product

United States

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